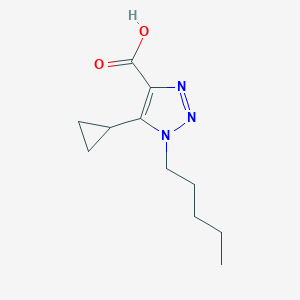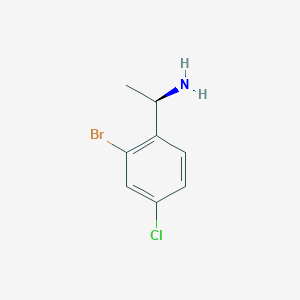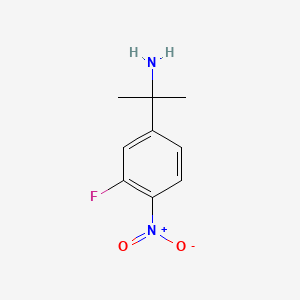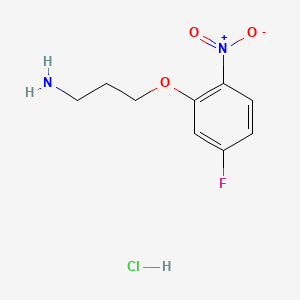
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride is a chemical compound with the molecular formula C9H11FN2O3·HCl It is known for its unique structure, which includes a fluorine atom, a nitro group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride typically involves a multi-step process. One common method starts with the nitration of 5-fluoro-2-nitrophenol to introduce the nitro group. This is followed by the reaction with 3-chloropropan-1-amine to form the desired amine compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-Fluoro-2-aminophenoxy)propan-1-aminehydrochloride.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
- 3-(5-Fluoro-2-aminophenoxy)propan-1-aminehydrochloride
- 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrobromide
Uniqueness
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12ClFN2O3 |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11FN2O3.ClH/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H |
InChI Key |
ZQNNBBOPCTYLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


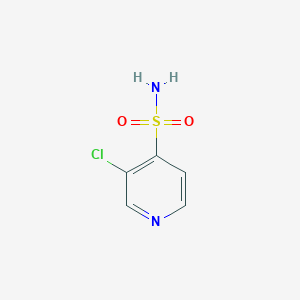






![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)


